molecular formula C8H10ClN3 B1274590 5-Allyl-4-chloro-6-methyl-pyrimidin-2-ylamine CAS No. 23497-43-0

5-Allyl-4-chloro-6-methyl-pyrimidin-2-ylamine

Cat. No.: B1274590
CAS No.: 23497-43-0
M. Wt: 183.64 g/mol
InChI Key: YNTBOVDPQBPDRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Allyl-4-chloro-6-methyl-pyrimidin-2-ylamine is a chemical compound with the molecular formula C8H10ClN3 and a molecular weight of 183.64 g/mol . This compound is characterized by the presence of an allyl group, a chloro group, and a methyl group attached to a pyrimidine ring. It is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Allyl-4-chloro-6-methyl-pyrimidin-2-ylamine typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for scalability, using cost-effective reagents, and implementing efficient purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Allyl-4-chloro-6-methyl-pyrimidin-2-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation of the allyl group can produce epoxides .

Scientific Research Applications

5-Allyl-4-chloro-6-methyl-pyrimidin-2-ylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Allyl-4-chloro-6-methyl-pyrimidin-2-ylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-chloro-6-methylpyrimidine: Similar in structure but lacks the allyl group.

    4-Chloro-6-methyl-2-pyrimidinamine: Similar but without the allyl group.

    5-Allyl-6-chloro-2-methyl-pyrimidin-4-yl-benzyl-amine: Contains a benzyl group instead of an amine group.

Uniqueness

5-Allyl-4-chloro-6-methyl-pyrimidin-2-ylamine is unique due to the presence of the allyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

4-chloro-6-methyl-5-prop-2-enylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3/c1-3-4-6-5(2)11-8(10)12-7(6)9/h3H,1,4H2,2H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNTBOVDPQBPDRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N)Cl)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.